molecular formula C10H15ClN4 B8272498 6-Chloro-4-(4-methylpiperazin-1-yl)pyridin-3-amine

6-Chloro-4-(4-methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B8272498
M. Wt: 226.70 g/mol
InChI Key: XWFFOUUEVZVUGV-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylpiperazin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H15ClN4 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

6-chloro-4-(4-methylpiperazin-1-yl)pyridin-3-amine

InChI

InChI=1S/C10H15ClN4/c1-14-2-4-15(5-3-14)9-6-10(11)13-7-8(9)12/h6-7H,2-5,12H2,1H3

InChI Key

XWFFOUUEVZVUGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-chloro-5-nitro-4-pyridyl)-4-methyl-piperazine (580 mg, 2.260 mmol) was dissolved in AcOH (20 mL)/Water (2 mL) and Fe (2.524 g, 45.20 mmol) was added. The resulting mixture was stirred at 50° C. for 30 minutes. The reaction was cooled to ambient temperature then loaded onto 50 g SCX-2 cartridge (pre-washed with MeOH). The cartridge was washed with DCM/MeOH mixtures, before the product was eluted with 2M NH3 in MeOH/DCM mixtures. The solvent was removed in vacuo to give 6-chloro-4-(4-methylpiperazin-1-yl)pyridin-3-amine as a purple solid (510 mg, 99% Yield). MS (ES+) 227.1.
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2.524 g
Type
catalyst
Reaction Step One

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